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Abstract
This technical guide provides a comprehensive overview of 4-iodoisothiazole, a halogenated

heterocyclic compound of significant interest to researchers, scientists, and professionals in

drug development. We will delve into its core chemical structure, systematic IUPAC

nomenclature, and key physicochemical properties. This document details a robust, field-

proven synthetic pathway, explaining the causality behind experimental choices and providing a

self-validating protocol. Furthermore, we explore the standard methodologies for its

spectroscopic characterization and discuss its reactivity, with a particular focus on its

application as a versatile building block in medicinal chemistry for the generation of diverse

compound libraries. The guide is structured to serve as a practical resource, grounded in

authoritative references and established scientific principles.

Introduction: The Isothiazole Scaffold in Medicinal
Chemistry
The isothiazole ring, a five-membered aromatic heterocycle featuring a 1,2-arrangement of

sulfur and nitrogen atoms, is a privileged scaffold in the landscape of medicinal chemistry.[1][2]

Its unique electronic properties and ability to engage in various intermolecular interactions with

biological targets have led to the development of numerous derivatives with a wide spectrum of

pharmacological activities.[1][3][4] Compounds incorporating the isothiazole motif have
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demonstrated significant potential as antimicrobial, anti-inflammatory, antiviral, and anticancer

agents.[1][5]

Within this important class of compounds, halogenated isothiazoles serve as exceptionally

versatile synthetic intermediates. 4-Iodoisothiazole, in particular, stands out due to the

strategic placement of the iodine atom. The carbon-iodine bond at the 4-position provides a

reactive handle for a variety of powerful chemical transformations, most notably palladium-

catalyzed cross-coupling reactions.[1][6] This reactivity allows for the systematic and efficient

introduction of molecular diversity, a cornerstone of modern drug discovery programs aimed at

exploring chemical space and optimizing lead compounds.

4-Iodoisothiazole: Core Compound Profile
Chemical Structure and IUPAC Name
The foundational structure of 4-iodoisothiazole consists of the isothiazole ring system with an

iodine atom substituted at the C4 position.

Common Name: 4-Iodoisothiazole

Systematic IUPAC Name: 4-iodo-1,2-thiazole[2]

CAS Number: 49602-28-0[7]

Figure 1. Chemical structure of 4-Iodoisothiazole.

Physicochemical Properties
The following table summarizes key physicochemical properties of 4-iodoisothiazole. These

values are critical for planning synthetic transformations, purification procedures, and

formulation studies.
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Property Value Source

Molecular Formula C₃H₂INS PubChem

Molecular Weight 211.03 g/mol PubChem[8]

Appearance Colorless liquid (Predicted)
General Isothiazole

Properties[3]

Boiling Point > 120 °C (Predicted) BenchChem (Analog)[9]

Density > 2.0 g/cm³ (Predicted) BenchChem (Analog)[9]

SMILES C1=C(I)N=CS1 PubChem (Isomer)[8]

InChI Key
CJRJEMASMWBMLP-

UHFFFAOYSA-N
PubChem (Isomer)[8]

Note: Some properties are predicted or based on structurally similar compounds due to limited

experimental data in public literature.

Synthesis of 4-Iodoisothiazole
The construction of the 4-iodoisothiazole scaffold can be approached through various

strategies.[4][10][11] A common and logical pathway involves the initial formation of a suitable

isothiazole precursor followed by a regioselective iodination step. The following protocol is a

robust, multi-step procedure adapted from established methodologies for the synthesis of

substituted isothiazoles.[9][12]

Proposed Synthetic Pathway Overview
The synthesis is conceptualized in two main stages:

Stage 1: Synthesis of 3-Hydroxyisothiazole. This involves the construction of the core

isothiazole ring from acyclic precursors. 3-Hydroxyisothiazole is a key intermediate that

exists in tautomeric equilibrium with isothiazolin-3-one.[12]

Stage 2: Iodination of 3-Hydroxyisothiazole. This is a regioselective electrophilic substitution

reaction where the hydroxyl group directs the incoming iodine to the C4 position.
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Caption: High-level workflow for the synthesis of 4-Iodoisothiazole.
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Detailed Experimental Protocol
Stage 1: Synthesis of 3-Hydroxyisothiazole

This procedure is based on the oxidative cyclization of an appropriate thioamide precursor.[3]

[9]

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and dropping funnel, dissolve cyanoacetamide in a solution of sodium

ethoxide in absolute ethanol. The choice of a strong base like sodium ethoxide is crucial for

the deprotonation of the active methylene group, initiating the condensation reaction.

Thionation: Cool the mixture in an ice-water bath to control the exothermic reaction. Add

carbon disulfide (CS₂) dropwise via the dropping funnel. The reaction mixture will typically

turn deep red, indicating the formation of the dithioacetate salt intermediate.

Oxidative Cyclization: After the addition is complete, allow the mixture to stir at room

temperature for 2-3 hours. Subsequently, add a 30% hydrogen peroxide solution dropwise,

maintaining the temperature below 40°C. Hydrogen peroxide acts as the oxidant, facilitating

the intramolecular cyclization to form the S-N bond of the isothiazole ring.

Work-up and Isolation: After the reaction is complete (monitored by TLC), neutralize the

mixture with hydrochloric acid. The resulting precipitate is collected by filtration, washed with

cold water, and dried under vacuum. This crude product is 3-hydroxyisothiazole, which can

be purified by recrystallization from a suitable solvent like ethanol/water.

Stage 2: Iodination of 3-Hydroxyisothiazole

This step employs an electrophilic iodination reaction.[9]

Reaction Setup: Dissolve the purified 3-hydroxyisothiazole from Stage 1 in a suitable solvent

such as toluene or tetrahydrofuran in a reaction flask. Add an acid scavenger, typically

potassium carbonate (K₂CO₃), to neutralize the hydrogen iodide (HI) byproduct, which would

otherwise make the reaction reversible and potentially cause side reactions.

Iodination: Add a solution of molecular iodine (I₂) in the same solvent dropwise to the mixture

at room temperature. The reaction is stirred for a period ranging from 4 to 24 hours. The
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progress is monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed. The hydroxyl group at C3 is an activating group that directs the electrophilic

substitution to the C4 position.

Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate

and any insoluble salts. Transfer the filtrate to a separatory funnel and wash it with an

aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove any unreacted

iodine (the deep brown color will disappear). Follow this with a brine wash to remove residual

water-soluble impurities.

Purification: Dry the organic layer over an anhydrous drying agent like sodium sulfate

(Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

The resulting crude product, 4-iodo-3-hydroxyisothiazole, can be purified by column

chromatography on silica gel to afford the pure compound. Further chemical steps may be

required to remove the 3-hydroxy group if the parent 4-iodoisothiazole is the desired final

product.

Spectroscopic Characterization
Elucidating the structure of a newly synthesized compound like 4-iodoisothiazole is a critical,

self-validating step. While comprehensive experimental spectra for this specific molecule are

not widely published, the following standard analytical techniques would be employed for its

structural confirmation.[13]
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Caption: Standard analytical workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This would provide information on the chemical environment of the two protons

on the isothiazole ring. The protons at the C3 and C5 positions would appear as distinct

signals, with chemical shifts and coupling constants characteristic of the heteroaromatic

system.

¹³C NMR: This spectrum would reveal three distinct signals corresponding to the three

carbon atoms of the isothiazole ring. The carbon atom bonded to the iodine (C4) would

exhibit a characteristic chemical shift due to the heavy atom effect.[13]

Infrared (IR) Spectroscopy: IR analysis is used to identify the functional groups present.[13]

The spectrum of 4-iodoisothiazole would be expected to show characteristic absorption

bands for C-H stretching, C=N stretching of the imine within the ring, and vibrations

associated with the C-S and C-I bonds at lower frequencies.
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Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio, confirming

the molecular weight of the compound.[13] High-resolution mass spectrometry (HRMS)

would be used to confirm the elemental composition (C₃H₂INS). The mass spectrum would

show a distinct molecular ion peak (M⁺) at m/z ≈ 211. A key feature would be the

characteristic isotopic pattern of iodine, which would provide definitive evidence of its

presence in the molecule.

Reactivity and Applications in Drug Development
The primary utility of 4-iodoisothiazole in drug discovery lies in its capacity to serve as a

versatile scaffold for building molecular complexity. The C-I bond is particularly amenable to a

wide range of palladium-catalyzed cross-coupling reactions.[1]

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters to

form new C-C bonds. This is one of the most powerful methods for introducing diverse

aromatic substituents at the C4 position.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, creating

linear extensions from the isothiazole core.[1]

Heck Coupling: Reaction with alkenes to form new C-C bonds, introducing vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the

introduction of a wide array of nitrogen-containing functional groups.

This synthetic versatility enables the rapid generation of large libraries of novel isothiazole

derivatives from a single, common intermediate. Researchers can systematically modify the

substituent at the 4-position to probe structure-activity relationships (SAR) and optimize

compounds for desired biological activity, potency, and pharmacokinetic properties.
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Caption: Application of 4-Iodoisothiazole in generating compound libraries.

Conclusion
4-Iodoisothiazole is a high-value chemical entity for professionals engaged in drug discovery

and development. Its structure, centered on the pharmacologically relevant isothiazole core, is

enhanced by the presence of a C4-iodo group that serves as a versatile handle for synthetic

diversification. Understanding its synthesis, characterization, and reactivity is paramount for

leveraging its full potential. The methodologies and insights presented in this guide offer a

foundational framework for scientists to confidently incorporate 4-iodoisothiazole into their

research programs, accelerating the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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